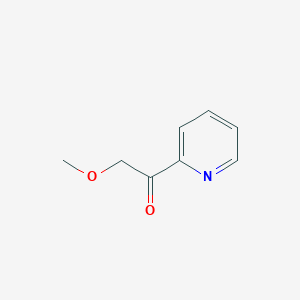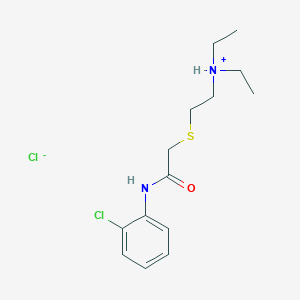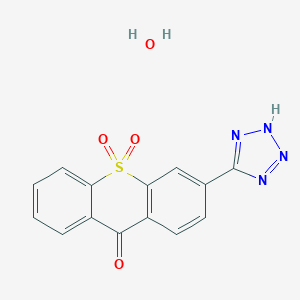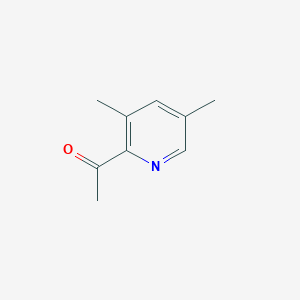
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is an organic compound characterized by a cyclohexene ring with a hydroxyl group, an ethynyl group, and two methyl groups attached. This compound is notable for its unique structure, which combines elements of both alkyne and alcohol functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL involves the addition of an ethynyl group to a cyclohexene derivative. This can be achieved through a reaction between 4,4-dimethyl-2-cyclohexen-1-one and an ethynyl Grignard reagent under controlled conditions.
-
Hydroxylation: : Another approach involves the hydroxylation of 4,4-dimethyl-1-ethynyl-2-cyclohexene. This can be done using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of ethynyl groups to cyclohexene derivatives. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL can undergo oxidation reactions. For instance, using potassium permanganate (KMnO4) or chromium trioxide (CrO3), the hydroxyl group can be oxidized to a ketone, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-one.
-
Reduction: : The compound can also be reduced. Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group, yielding 4,4-dimethyl-2-cyclohexen-1-ol.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products
Oxidation: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-one
Reduction: 4,4-Dimethyl-2-cyclohexen-1-ol
Substitution: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-chloride
Scientific Research Applications
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes, providing insights into enzyme specificity and mechanism.
-
Medicine: : Research into its derivatives may lead to the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL exerts its effects depends on the specific reaction or application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ethynyl group can undergo addition reactions. The molecular targets and pathways involved vary widely, from enzyme active sites in biological systems to catalytic surfaces in industrial processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-ol: Lacks the ethynyl group, making it less reactive in certain types of addition reactions.
4,4-Dimethyl-1-ethynylcyclohexane: Lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4,4-Dimethyl-1-ethynyl-2-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is unique due to the combination of its functional groups. The presence of both an ethynyl group and a hydroxyl group on a cyclohexene ring allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
110366-21-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
InChI Key |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Canonical SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Synonyms |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)


![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)










